2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a tertiary amine-containing methacrylate monomer widely used in scientific research for various applications. [] It is a colorless liquid with a characteristic amine-like odor. [] DMAEMA acts as a building block in synthesizing polymers, particularly those with pH-responsive properties. [] Its amine group can be protonated or deprotonated depending on the pH, leading to changes in the polymer's solubility and conformation. [] DMAEMA plays a crucial role in fabricating stimuli-responsive materials, antibacterial agents, gene delivery systems, and surface modifiers.
Development of advanced gene delivery systems with improved transfection efficiency, targeting capabilities, and biocompatibility. []
Exploration of novel antimicrobial agents based on DMAEMA copolymers with enhanced activity and selectivity against resistant pathogens. []
Design of complex stimuli-responsive materials incorporating DMAEMA with other functional monomers for sophisticated applications in nanotechnology and biomedicine. [, ]
Further investigation of biomimetic approaches utilizing DMAEMA for the synthesis of functional materials with hierarchical structures inspired by natural systems. []
The compound is primarily sourced from chemical suppliers and is utilized in industrial applications, particularly in the production of polymers and coatings. Its classification as a hazardous material necessitates careful handling due to its toxicological properties, including potential skin absorption and inhalation risks .
The synthesis of 2-(Dimethylamino)ethyl methacrylate can be achieved through several methods, primarily involving the reaction of methacrylic acid with dimethylaminoethanol. The general synthetic route can be described as follows:
The molecular structure of 2-(Dimethylamino)ethyl methacrylate features a methacrylate group attached to a dimethylaminoethyl moiety. The key characteristics of its structure include:
The InChI for this compound is given by:
This notation provides a standardized way to describe its structure in databases .
2-(Dimethylamino)ethyl methacrylate participates in various chemical reactions due to its functional groups:
The mechanism of action for 2-(Dimethylamino)ethyl methacrylate primarily revolves around its ability to polymerize under free radical conditions. Upon exposure to heat or initiators (like azobisisobutyronitrile), free radicals are generated that initiate the polymerization process. The steps involved include:
This mechanism allows for the formation of high molecular weight polymers with specific properties tailored for various applications .
The physical and chemical properties of 2-(Dimethylamino)ethyl methacrylate are crucial for its application:
These properties influence its handling and storage requirements.
The applications of 2-(Dimethylamino)ethyl methacrylate are diverse:
The industrial synthesis of 2-(Dimethylamino)ethyl methacrylate (DMAEMA) predominantly follows the Schotten-Baumann esterification reaction between methacryloyl chloride and 2-(dimethylamino)ethanol (DMAE). This exothermic reaction proceeds under anhydrous conditions at 0–5°C to minimize Michael addition side reactions and hydrolysis of the acid chloride. Triethylamine serves as an acid scavenger, yielding the hydrochloride salt as a recoverable byproduct. Purification involves fractional distillation under reduced pressure (0.5–1 kPa) with polymerization inhibitors (e.g., hydroquinone or phenothiazine) to obtain colorless DMAEMA (boiling point: 62–63°C at 1.3 kPa). Key quality indicators include refractive index (n20D = 1.439) and gas chromatography purity (>99.5%) [3] [9].
Table 1: Esterification Reaction Parameters for DMAEMA Synthesis
Parameter | Optimal Conditions | Purpose |
---|---|---|
Temperature | 0–5°C | Suppress Michael addition/hydrolysis |
Solvent | Toluene/dichloromethane | Facilitate heat transfer |
Base | Triethylamine (1.05–1.10 eq.) | Neutralize HCl byproduct |
Inhibitor | Hydroquinone (200–500 ppm) | Prevent premature polymerization |
Purification | Fractional distillation (50–60°C/1.3kPa) | Remove unreacted DMAE and oligomers |
Continuous flow reactors with static mixers enhance heat transfer and throughput compared to batch reactors. Heterogeneous catalysts like magnesium oxide or hydrotalcite clays reduce purification burden by avoiding soluble amine salts, achieving >98% conversion with 90% selectivity. Membrane separation techniques enable catalyst recycling, reducing waste generation. Process intensification via reactive distillation integrates reaction and purification, lowering energy consumption by 30% compared to conventional methods. Pilot-scale studies demonstrate production capacities exceeding 10,000 tons/year with impurity levels <0.3% [3].
Table 2: Industrial-Scale Optimization Strategies for DMAEMA Production
Strategy | Innovation | Efficiency Gain |
---|---|---|
Continuous Flow Reactors | Laminar flow static mixers | 40% reduction in reaction time |
Solid Base Catalysts | MgO nanoparticles | Eliminates aqueous washing steps |
Reactive Distillation | Integrated reaction-purification | 30% energy reduction |
Inhibitor Systems | Oxygen/phenothiazine co-inhibition | Shelf life >12 months at 5°C |
Reversible Addition-Fragmentation Chain Transfer polymerization enables precise control over poly(2-(Dimethylamino)ethyl methacrylate) molecular weight (Đ = 1.05–1.20) in aqueous and alcoholic media. Chain transfer agents like 2-cyano-2-propyl benzodithioate or 4-cyanopentanoic acid dithiobenzoate govern chain growth, with typical [CTA]0:[Initiator]0 ratios of 5:1 to 10:1. Polymerization in water/ethanol mixtures (70:30 v/v) at 60°C achieves >90% conversion in 8 hours while suppressing solvolysis. This technique facilitates synthesis of telechelic polymers with thiol end-groups for reducible polycations via post-polymerization oxidation—critical for gene delivery vectors with lower cytotoxicity than conventional poly(2-(Dimethylamino)ethyl methacrylate) [1] [2] [9].
Table 3: Reversible Addition-Fragmentation Chain Transfer Agents for Poly(2-(Dimethylamino)ethyl methacrylate) Synthesis
Chain Transfer Agent | Solvent System | Đ | Kinetic Profile |
---|---|---|---|
4-Cyanopentanoic acid dithiobenzoate | H2O/EtOH (1:1) | 1.12 | Pseudo-first-order up to 90% conv. |
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid | Phosphate buffer pH 7.0 | 1.08 | Linear Mn increase with time |
1,4-Bis(2-(thiobenzoylthio)prop-2-yl)benzene | THF/H2O (3:1) | 1.15 | Bifunctional chain growth |
Atom Transfer Radical Polymerization utilizing Fe(0)/Cu(II) catalyst systems enables oxygen-tolerant polymerization of 2-(Dimethylamino)ethyl methacrylate under mild conditions (25–40°C). Activators regenerated by electron transfer Atom Transfer Radical Polymerization with tris[2-(dimethylamino)ethyl]amine/CuBr2 achieves >95% conversion in dimethylformamide while maintaining narrow dispersity (Đ < 1.25). This technique synthesizes silica-g-poly(2-(Dimethylamino)ethyl methacrylate) brushes via surface-initiated Atom Transfer Radical Polymerization, where initiator density (0.5–1.2 molecules/nm2) dictates brush thickness (10–100 nm). Block copolymers like poly(ethylene glycol)-b-poly(2-(Dimethylamino)ethyl methacrylate) form pH-responsive micelles with critical micelle concentration = 0.01–0.1 mg/mL, enhancing colloidal stability for biomedical applications [4] [7] [10].
Pulsed Laser Polymerization coupled with size exclusion chromatography quantified propagation rate coefficients (kp) for 2-(Dimethylamino)ethyl methacrylate radical polymerization. In bulk, kp = 607 L·mol−1·s−1 at 25°C with activation energy EA = 20.8 kJ·mol−1. Solvent effects significantly alter kinetics:
Table 4: Propagation Kinetics of 2-(Dimethylamino)ethyl Methacrylate in Solvent Systems
System | kp (L·mol−1·s−1) | EA (kJ·mol−1) | Key Observation |
---|---|---|---|
Bulk | 607 ± 15 | 20.8 ± 0.5 | Agreement with methacrylate family |
50 wt% in n-Butanol | 595 ± 20 | 21.2 ± 0.7 | Similar to bulk behavior |
20 wt% in Ethanol | 750 ± 25 | 18.0 ± 0.6 | Enhanced diffusion in dilute systems |
50 wt% in EtOH/H2O (25:75) | 1080 ± 40 | 15.5 ± 0.8 | Solvent hydrogen bonding accelerates propagation |
Reactivity ratios govern microstructure in statistical copolymers: 2-(Dimethylamino)ethyl methacrylate (r1 = 0.8) and methyl methacrylate (r2 = 1.2) produce gradient copolymers, while 2-(Dimethylamino)ethyl methacrylate (r1 = 0.5) and ethoxytriethylene glycol methacrylate (r2 = 1.6) yield block-like sequences. Emulsion terpolymerization with methyl methacrylate/butyl acrylate/2-(Dimethylamino)ethyl methacrylate (50:45:5 w/w) using sodium dodecyl sulfate/OP-10 emulsifiers generates stable latexes (particle size = 80–150 nm) for coatings. The 2-(Dimethylamino)ethyl methacrylate incorporation enhances adhesion through amine-epoxy crosslinking. Double hydrophilic poly(2-(Dimethylamino)ethyl methacrylate-co-(oligo ethylene glycol)methacrylate) random copolymers (20–80 mol% 2-(Dimethylamino)ethyl methacrylate) exhibit tunable lower critical solution temperature (30–60°C) and pH-responsive self-assembly into unimolecular micelles at >40% hydrophobic content [1] [5] [9].
Hyperbranched poly(3-ethyl-3-(hydroxymethyl)oxetane) cores with 8–32 hydroxyl groups initiate Atom Transfer Radical Polymerization of 2-(Dimethylamino)ethyl methacrylate arms, producing star polymers (Mn = 50–200 kDa). These architectures show 3-fold higher gene transfection efficiency than linear poly(2-(Dimethylamino)ethyl methacrylate) due to DNA multi-valent binding. Dendritic poly(2-(Dimethylamino)ethyl methacrylate) via divergent synthesis achieves generation-3 polymers with 24 terminal amines, enabling high siRNA complexation at nitrogen-to-phosphate ratios = 5. Quaternized star-block copolymers (e.g., poly(ethylene glycol)-b-poly(2-(Dimethylamino)ethyl methacrylate)4) form pH-stable micelles for drug co-delivery, with 15–30% doxorubicin loading efficiency and sustained release over 72 hours [7].
Table 5: Architectural Parameters of Star/Dendritic Poly(2-(Dimethylamino)ethyl Methacrylate)
Architecture | Synthetic Method | Arm Number/Length | Key Functional Property |
---|---|---|---|
4-Arm Star | Core-first Atom Transfer Radical Polymerization | Mn,arm = 15 kDa | DNA condensation at N/P = 3 |
Hyperbranched PEHO-core Star | Macroinitiator Atom Transfer Radical Polymerization | 12 arms, Mn,arm = 8 kDa | 70% luciferase expression vs. 25% for PEI |
Generation-3 Dendrimer | Divergent Michael addition | 24 terminal amines | siRNA KD = 2 × 107 M−1 |
PEGylated 8-Arm Star | Arm-first Reversible Addition-Fragmentation Chain Transfer | Mn = 120 kDa | Critical micelle concentration = 0.008 mg/mL |
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